Ethyl 6-(phenylsulfanyl)hexanoate
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Overview
Description
Ethyl 6-(phenylsulfanyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenylsulfanyl group attached to a hexanoate ester, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(phenylsulfanyl)hexanoate can be synthesized through the esterification of 6-(phenylsulfanyl)hexanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
6-(phenylsulfanyl)hexanoic acid+ethanolH2SO4Ethyl 6-(phenylsulfanyl)hexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(phenylsulfanyl)hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 6-(phenylsulfanyl)hexanoic acid and ethanol.
Reduction: The phenylsulfanyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in appropriate solvents.
Major Products
Hydrolysis: 6-(phenylsulfanyl)hexanoic acid and ethanol.
Reduction: Ethyl 6-phenylhexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(phenylsulfanyl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-(phenylsulfanyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The ester bond can also be hydrolyzed by esterases, releasing the active 6-(phenylsulfanyl)hexanoic acid, which may exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Ethyl 6-(phenylsulfanyl)hexanoate can be compared with other esters and sulfanyl-substituted compounds:
Ethyl hexanoate: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
Ethyl 6-(methylsulfanyl)hexanoate: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to variations in reactivity and biological activity.
Phenyl hexanoate:
Properties
CAS No. |
142260-67-1 |
---|---|
Molecular Formula |
C14H20O2S |
Molecular Weight |
252.37 g/mol |
IUPAC Name |
ethyl 6-phenylsulfanylhexanoate |
InChI |
InChI=1S/C14H20O2S/c1-2-16-14(15)11-7-4-8-12-17-13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 |
InChI Key |
IDIPWPBLTJSJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
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